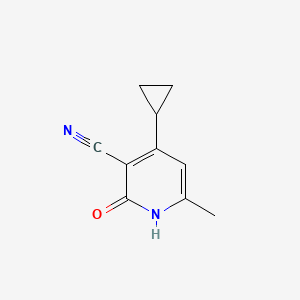![molecular formula C12H15N3S B2909045 1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol CAS No. 1326871-48-0](/img/structure/B2909045.png)
1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol is a complex organic compound characterized by a spirocyclic structure that includes both piperidine and quinazoline rings
Preparation Methods
The synthesis of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol typically involves multicomponent reactions that combine various starting materials under specific conditions. One common synthetic route includes the reaction of isatoic anhydride with primary amines and other reagents in the presence of catalysts such as β-cyclodextrin in an aqueous medium . The reaction conditions often involve moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form, altering the compound’s electronic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol has several scientific research applications:
Medicine: Research has shown that derivatives of this compound exhibit anticancer, anti-inflammatory, and antibacterial activities. These properties make it a promising lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function . The pathways involved in its biological effects include modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol can be compared with other spirocyclic compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds also feature a spirocyclic structure but differ in their ring composition and biological activities.
Spiro-pyrrolidine derivatives: Similar in having a spirocyclic core, these compounds exhibit different pharmacological properties and synthetic routes.
Spiro-indoline derivatives: These compounds are known for their diverse biological activities and are synthesized through different multicomponent reactions.
The uniqueness of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol lies in its specific combination of piperidine and quinazoline rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBKHDIIVZVVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamido]benzoate](/img/structure/B2908962.png)


![1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2908965.png)
![2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2908966.png)

![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)

![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2908981.png)

![12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2908985.png)
